![molecular formula C15H19NO3 B2970825 2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 312757-04-3](/img/structure/B2970825.png)

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

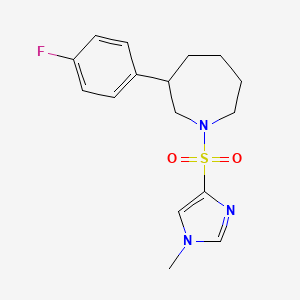

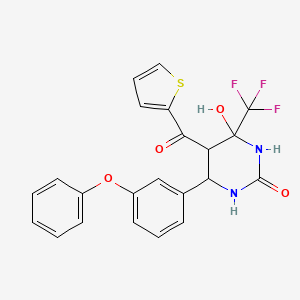

“2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring with single bonds, attached to a carboxylic acid group (-COOH). Additionally, it has a carbamoyl group (-CONH2) attached to a 4-methylphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclohexane ring, the introduction of the carboxylic acid group, and the attachment of the carbamoyl and 4-methylphenyl groups. Carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexane ring provides a rigid, three-dimensional structure, while the carboxylic acid, carbamoyl, and 4-methylphenyl groups contribute to the compound’s reactivity .Chemical Reactions Analysis

This compound would be expected to undergo reactions typical of carboxylic acids and amides. For example, the carboxylic acid group could participate in acid-base reactions, while the carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and carbamoyl groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Mesomorphism and Dielectric Properties

The study of mesophase behavior and dielectric properties of cyclohexanecarboxylate derivatives, including those similar in structure to 2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid, reveals insights into the impact of molecular structure on liquid crystalline phases and electrical characteristics. Karamysheva et al. (1976) synthesized derivatives to explore their nematic mesophase and dielectric properties, finding that such compounds exhibit a wide temperature range of nematic mesophase, with modifications in the carboxylic part of the molecule leading to changes in thermal stability and dielectric constants (Karamysheva, Kovshev, & Barnik, 1976).

Synthesis and Characterization

Özer et al. (2009) focused on synthesizing and characterizing N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, providing a foundation for understanding the properties and potential applications of such compounds. Through elemental analyses, IR, and NMR spectroscopy, and X-ray diffraction, the study adds valuable data on the structural and chemical attributes of these derivatives, which could inform further research into their applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Environmental Exposure and Plasticizers

Research by Silva et al. (2013) on the environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), illuminates the potential of cyclohexane derivatives as safer alternatives to phthalates in plastics. This study underscores the importance of monitoring environmental and human exposure to such compounds, contributing to the broader dialogue on sustainable and non-toxic materials (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Molecular Structure Analysis

Smith and Wermuth (2012) explored the facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines to yield cyclic imide and open-chain amide carboxylic acid derivatives. Their work, which includes X-ray crystallography, provides a deeper understanding of the molecular conformation and hydrogen bonding in such systems. This foundational knowledge could pave the way for novel applications in materials science and organic synthesis (Smith & Wermuth, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h6-9,12-13H,2-5H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASUCJZQQDCYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2970745.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2970748.png)

![3-Phenyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2970749.png)

![1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one](/img/structure/B2970751.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline](/img/structure/B2970761.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)